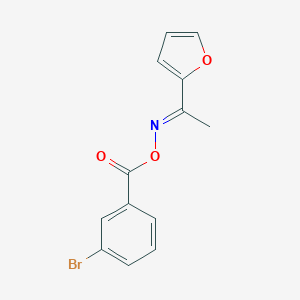
ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is an organic compound with the molecular formula C17H25NO3S. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an ethyl ester, an isopropyl group, and a cyclohexylcarbonylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe cyclohexylcarbonylamino group is then added through a series of reactions involving cyclohexanecarboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[(cyclohexylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate
- Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C17H25NO3S |
|---|---|
Poids moléculaire |
323.5g/mol |
Nom IUPAC |
ethyl 2-(cyclohexanecarbonylamino)-5-propan-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H25NO3S/c1-4-21-17(20)13-10-14(11(2)3)22-16(13)18-15(19)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3,(H,18,19) |
Clé InChI |
ULLGQLFGBCBMKD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2CCCCC2 |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B451153.png)

![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B451155.png)
![Isopropyl 5-(aminocarbonyl)-2-[(3-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B451156.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(2,6-dichlorobenzylidene)-2-furohydrazide](/img/structure/B451157.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,5-dichlorophenyl)-2-furamide](/img/structure/B451158.png)

![N-(4-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B451162.png)
![Ethyl 5-carbamoyl-4-methyl-2-{[(3-methylphenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B451165.png)
![N-{3-[N-(3,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B451166.png)
![N-{3-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B451167.png)
![4-[(3-methoxyphenoxy)methyl]-N-(4-methyl-3-nitrophenyl)benzamide](/img/structure/B451172.png)

